molecular formula C25H30O5 B2954660 9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione CAS No. 331243-54-0

9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione

Cat. No.: B2954660
CAS No.: 331243-54-0
M. Wt: 410.51
InChI Key: MJEPXLGVNQBDFZ-UHFFFAOYSA-N
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Description

The compound “4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one” is related to the compound you’re asking about . It has a molecular weight of 208.26 and its IUPAC name is 4-(3-ethoxy-4-hydroxyphenyl)-2-butanone .


Molecular Structure Analysis

The molecular structure of related compounds such as “4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one” and “(3-Ethoxy-4-hydroxyphenyl)(hydroxy)acetic acid” have been analyzed . The former has a linear formula of C12H16O3 , while the latter has a molecular formula of C10H12O5 .


Chemical Reactions Analysis

A study on the application of a new multi-H-bond catalyst for the preparation of substituted pyridines via a cooperative vinylogous anomeric-based oxidation mechanism might provide some insights into the chemical reactions of similar compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds such as “4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one” and “(3-Ethoxy-4-hydroxyphenyl)(hydroxy)acetic acid” have been analyzed .

Scientific Research Applications

Antibacterial Activity This compound has demonstrated strong antibacterial activity, particularly against Staphylococcus epidermidis. A study synthesized this compound and tested its efficacy, finding significant inhibition zones against various bacteria (Retnosari et al., 2021).

Antimicrobial Screening Similar compounds with slightly different substituents have been synthesized and shown good to excellent antibacterial and antifungal activities. This indicates a broader potential for antimicrobial applications (Angajala et al., 2017).

Potential Anticancer Agents Derivatives of 1,8-dioxo-octahydroxanthenes, to which the compound is closely related, have been investigated for their anti-proliferative properties against cancer cell lines. One such compound showed promising results, highlighting the potential for cancer treatment applications (Mulakayala et al., 2012).

Structural and Spectroscopic Analysis Studies have been conducted on derivatives of hexahydroacridine-1,8(2H,5H)-dione, which share structural similarities with the compound of interest. These studies focus on equilibrium geometries and IR spectra, contributing to a deeper understanding of these compounds' properties and potential applications (Kumar et al., 2020).

Mechanism of Action

Ethylzingerone [4-(3-Ethoxy-4-hydroxyphenyl) Butan-2-One] has been studied for its action against Burkholderia bacteria . The mode of action of this compound against Burkholderia is multifactorial, but killing by intracellular oxidation is a key mechanism .

Safety and Hazards

The safety information for “4-(3-Ethoxy-4-hydroxyphenyl)butan-2-one” includes hazard statements H302-H315-H319-H335 and precautionary statements P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Properties

IUPAC Name

9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O5/c1-6-29-18-9-14(7-8-15(18)26)21-22-16(27)10-24(2,3)12-19(22)30-20-13-25(4,5)11-17(28)23(20)21/h7-9,21,26H,6,10-13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEPXLGVNQBDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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